molecular formula C41H57ClN2O8 B1193354 N-(m-PEG4)-N'-(PEG2-acid)-Cy5

N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Cat. No. B1193354
M. Wt: 741.36
InChI Key: NAIZLFADVBMGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emmission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

Gene Delivery Vectors

Block copolymers with cationic polymers and poly(ethylene glycol) (PEG), such as N-(m-PEG4)-N'-(PEG2-acid)-Cy5, are utilized in gene delivery. For example, poly(DMAEMA-NVP)-b-PEG conjugated with galactose targets the asialoglycoprotein receptor of hepatocytes, enhancing gene transfection efficiency in human hepatocarcinoma cells (Lim, Yeom, & Park, 2000).

HIV Inhibition

PEGylation of proteins like Cyanovirin-N, an inhibitor of HIV and other viruses, can improve pharmaceutical properties like stability and reduce immunogenicity. This modification is achieved through covalent bonding (Zappe, Snell, & Bossard, 2008).

Protein PEGylation Chemistry

PEGylation of peptides and proteins is a crucial process for various pharmaceutical and biotechnological applications. It involves covalent attachment of PEG to shield antigenic and immunogenic epitopes, prevent proteolytic degradation, and alter biodistribution (Roberts, Bentley, & Harris, 2002).

Protein–Polymer Conjugates Synthesis

Synthesizing well-defined protein–polymer conjugates, particularly with PEG, improves protein solubility, stability, and half-lives, and reduces immunogenicity. This is critical for biomedical applications, and methods like site-specific polymer conjugation are being developed (Zhao et al., 2015).

Targeted Drug Delivery

Amino acid-based star polymers conjugated with PEG and folic acid are used for targeted drug delivery to cancer cells. These polymers show potential in chemotherapy applications due to their ability to internalize into cells and their non-toxic nature (Sulistio et al., 2011).

Surface PEGylation

Surface immobilization of PEG, such as on titanium surfaces, is achieved through native chemical ligation. This is crucial in preventing nonspecific protein adsorption on medical device surfaces (Byun et al., 2011).

Poly(amino acids) and Block Copolymers for Biomedical Devices

Block copolymers of PEG and l-cysteine-containing poly(amino acids) are synthesized for covalent attachment to gold surfaces, improving the biocompatibility of implantable biomedical devices (Obeid et al., 2014).

Nanoparticle Coatings

PEG surface coatings on nanoparticles, like gold nanoparticles, are used to reduce protein adsorption and cell uptake, crucial for biological applications (Larson, Joshi, & Sokolov, 2012).

PEGylation of Therapeutic Agents

N-terminal site-specific PEGylation of agents like Thymosin alpha 1 enhances their circulation half-life, improving clinical efficacy (Peng et al., 2019).

Functionalization of Magnetic Nanoparticles

Functionalization of magnetic nanoparticles with PEG for biomedical applications, such as drug delivery and release, is achieved via click-chemistry (Tudisco et al., 2013).

properties

Product Name

N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Molecular Formula

C41H57ClN2O8

Molecular Weight

741.36

IUPAC Name

1-(2-(2-(2-carboxyethoxy)ethoxy)ethyl)-2-((1E,3E)-5-((E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium chloride

InChI

InChI=1S/C41H56N2O8.ClH/c1-40(2)33-13-9-11-15-35(33)42(20-23-48-28-27-47-22-19-39(44)45)37(40)17-7-6-8-18-38-41(3,4)34-14-10-12-16-36(34)43(38)21-24-49-29-30-51-32-31-50-26-25-46-5;/h6-18H,19-32H2,1-5H3;1H

InChI Key

NAIZLFADVBMGHZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1N/2CCOCCOCCOCCOC)(C)C2=C/C=C/C=C/C3=[N+](CCOCCOCCC(O)=O)C(C=CC=C4)=C4C3(C)C.[Cl-]

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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